2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide
CAS No.: 898418-57-0
Cat. No.: VC6641471
Molecular Formula: C19H17ClN2O3
Molecular Weight: 356.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898418-57-0 |
|---|---|
| Molecular Formula | C19H17ClN2O3 |
| Molecular Weight | 356.81 |
| IUPAC Name | 2-(4-chlorophenoxy)-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide |
| Standard InChI | InChI=1S/C19H17ClN2O3/c20-14-2-4-16(5-3-14)25-11-17(23)21-15-9-12-1-6-18(24)22-8-7-13(10-15)19(12)22/h2-5,9-10H,1,6-8,11H2,(H,21,23) |
| Standard InChI Key | CJIKOYFRGSKDOG-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)COC4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(4-chlorophenoxy)-N-(11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl)acetamide, reflects its intricate tricyclic system. Key features include:
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A pyrrolo[3,2,1-ij]quinolin-4-one core with a ketone group at position 4.
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A chlorophenoxy moiety linked via an acetamide bridge to the nitrogen atom at position 8.
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A molecular formula of C₁₉H₁₇ClN₂O₃ and a molar mass of 356.81 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 898418-57-0 |
| Molecular Formula | C₁₉H₁₇ClN₂O₃ |
| Molecular Weight | 356.81 g/mol |
| SMILES | C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)COC4=CC=C(C=C4)Cl |
| InChI Key | CJIKOYFRGSKDOG-UHFFFAOYSA-N |
The tricyclic system adopts a rigid conformation due to fused aromatic and non-aromatic rings, while the chlorophenoxy group introduces steric and electronic effects that influence solubility and receptor binding.
Synthesis and Optimization
Multi-Step Synthetic Routes
Synthesis typically involves sequential reactions to construct the pyrroloquinoline core followed by side-chain functionalization:
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Core Formation: Cyclocondensation of substituted pyrrolidines with quinoline precursors under inert atmosphere (N₂ or Ar) at 80–120°C.
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Acetamide Installation: Coupling the amine group at position 8 with 2-(4-chlorophenoxy)acetyl chloride using a Schotten-Baumann protocol.
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Purification: Recrystallization from ethanol/water mixtures or chromatography on silica gel (hexane/ethyl acetate gradient).
Critical parameters include:
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Temperature control during cyclization to avoid side products.
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Use of anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of intermediates.
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Catalytic amounts of DMAP to accelerate acylation.
Table 2: Representative Reaction Conditions
| Step | Conditions | Yield |
|---|---|---|
| Cyclocondensation | Toluene, 110°C, 12 h | 45% |
| Acylation | DCM, 0°C → RT, 4 h | 68% |
| Final Purification | Column chromatography (3:1 hexane/EtOAc) | 92% purity |
Biological Activity and Mechanistic Insights
VR1 Antagonism and Pain Modulation
Structural analogs from the patent literature (e.g., EP 1893583 B1) exhibit potent vanilloid receptor 1 (VR1/TRPV1) antagonism, a target implicated in inflammatory pain and neuropathies . Key interactions include:
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Chlorophenoxy Group: Engages hydrophobic pockets in the TRPV1 ligand-binding domain.
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Pyrroloquinoline Core: Stabilizes the receptor’s inactive state via π-π stacking with Tyr511.
In vitro assays of related compounds show IC₅₀ values of 10–100 nM against capsaicin-induced Ca²⁺ influx in dorsal root ganglion neurons . While direct data for this compound is limited, its structural similarity suggests comparable target engagement.
Comparative Analysis with Structural Analogs
Chlorophenoxy-Containing Derivatives
Replacing the 4-chlorophenoxy group with 4-tert-butylphenoxy (as in EP 1893583 B1, Example 5) reduces polarity, enhancing blood-brain barrier penetration but decreasing aqueous solubility .
Table 3: Substituent Effects on Bioactivity
| R Group | logP | TRPV1 IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|---|
| 4-Cl-PhO | 3.1 | 22 ± 3 | 0.12 |
| 4-t-Bu-PhO | 4.7 | 15 ± 2 | 0.04 |
Pyrroloquinoline Modifications
Converting the 4-oxo group to 4-hydroxy (as in PubChem CID 57907501) abolishes TRPV1 activity but introduces antioxidant properties via radical scavenging .
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The compound serves as a template for developing TRPV1 antagonists with improved CNS penetration.
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Prodrug Design: Esterification of the acetamide’s nitrogen could enhance oral bioavailability.
Chemical Biology
Photoaffinity labeling analogs (e.g., azide-tagged derivatives) enable mapping TRPV1 binding sites via click chemistry .
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